2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide
Overview
Description
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzenesulfonyl group, a chloroanilino moiety, and a benzodioxol ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide typically involves multiple steps:
Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid under controlled conditions.
Synthesis of 3-chloroaniline: This involves the chlorination of aniline using chlorine gas or other chlorinating agents.
Coupling reaction: The benzenesulfonyl chloride is reacted with 3-chloroaniline to form N-(benzenesulfonyl)-3-chloroaniline.
Formation of the benzodioxol ring: This is synthesized by brominating a suitable precursor to obtain 6-bromo-1,3-benzodioxol.
Condensation reaction: The final step involves the condensation of N-(benzenesulfonyl)-3-chloroaniline with 6-bromo-1,3-benzodioxol-5-carbaldehyde in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl and benzodioxol moieties.
Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.
Substitution: The chloroanilino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Amines are the major products.
Substitution: Substituted anilines or benzodioxols are formed.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions and protein binding due to its potential as a ligand.
Medicine
The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group may interact with enzymes or receptors, while the chloroanilino and benzodioxol moieties can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)-3-chloroaniline
- 6-bromo-1,3-benzodioxol-5-carbaldehyde
- N-(benzenesulfonyl)-aniline
Uniqueness
What sets 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide apart is its combination of functional groups, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrClN3O5S/c23-19-11-21-20(31-14-32-21)9-15(19)12-25-26-22(28)13-27(17-6-4-5-16(24)10-17)33(29,30)18-7-2-1-3-8-18/h1-12H,13-14H2,(H,26,28)/b25-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGMZRIVOKASKK-BRJLIKDPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CN(C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC=CC=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00416465 | |
Record name | AC1NSHLK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5525-62-2 | |
Record name | AC1NSHLK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00416465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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